molecular formula C9H12N2O2 B1582840 (S)-2-Amino-3-(3-aminophenyl)propanoic acid CAS No. 57213-16-8

(S)-2-Amino-3-(3-aminophenyl)propanoic acid

Cat. No. B1582840
CAS RN: 57213-16-8
M. Wt: 180.2 g/mol
InChI Key: DDLYNVBJVVOUGB-UHFFFAOYSA-N
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Description

“(S)-2-Amino-3-(3-aminophenyl)propanoic acid” is a chemical compound with the linear formula C9H11NO2 . It is also known as “3-(3-Aminophenyl)propanoic acid” and has an IUPAC name of "3-(3-aminophenyl)propanoic acid" .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group . The Boc-protected compound, “(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid”, has a linear formula of C14H20N2O4 . It is synthesized from β-(2-,3-,4-aminophenyl)propenoic acid using the phosphorylation method .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(3-aminophenyl)propanoic acid” can be represented by the linear formula C9H11NO2 . For the Boc-protected compound, the linear formula is C14H20N2O4 . The structure of the compound contains a benzene ring conjugated to a propanoic acid .


Physical And Chemical Properties Analysis

“(S)-2-Amino-3-(3-aminophenyl)propanoic acid” is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Safety And Hazards

The compound is classified as harmful if swallowed, and it may cause skin and eye irritation, as well as respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of “(S)-2-Amino-3-(3-aminophenyl)propanoic acid” and its derivatives are promising. For instance, amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . This suggests potential applications in the development of new antimicrobial agents.

properties

IUPAC Name

(2S)-2-amino-3-(3-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLYNVBJVVOUGB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(3-aminophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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